molecular formula C9H10O3 B1196271 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde CAS No. 5703-24-2

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Cat. No.: B1196271
CAS No.: 5703-24-2
M. Wt: 166.17 g/mol
InChI Key: GOQGGGANVKPMNH-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (CAS: 17592-23-3; synonyms: 3-methoxy-4-hydroxyphenylglycolaldehyde, homovanillin) is a phenolic aldehyde with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. It features a benzene ring substituted with a hydroxyl group at position 4 and a methoxy group at position 3, linked to an acetaldehyde moiety. This compound is primarily studied in lignin depolymerization processes, where it forms as a C2-fragment during acid-catalyzed cleavage of β-O-4 aryl ether bonds in lignin model dimers . However, its instability under acidic conditions often leads to condensation reactions, complicating isolation .

Preparation Methods

Microwave-Assisted Synthesis of 2-(4-Hydroxy-3-Methoxyphenyl)Acetaldehyde

Microwave irradiation has emerged as a green chemistry approach for synthesizing 2-aryl aldehydes, including this compound. This method eliminates the need for transition metal catalysts and reduces reaction times significantly .

Reaction Mechanism and Conditions

The process involves the oxidation of aryl alkenes using N-halosuccinimides (NBS, NIS, or NCS) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For this compound, the starting material is 4-hydroxy-3-methoxystyrene. Under microwave irradiation (150–300 W), the alkene undergoes oxidative cleavage to form the aldehyde group .

Key Reaction Parameters

  • Temperature : 80–120°C

  • Time : 1 minute to 16 hours

  • Yield : 35–55%

  • Solvent : DMSO or DMF

The reaction’s selectivity depends on the substituents’ electronic effects. The hydroxyl and methoxy groups on the benzene ring activate the ortho and para positions, directing the aldehyde formation to the desired site .

Advantages and Limitations

This method offers rapid synthesis under aqueous conditions, aligning with green chemistry principles. However, moderate yields and the need for specialized microwave equipment limit its industrial adoption.

Acid-Catalyzed Dealkylation of Alkoxy Precursors

Selective dealkylation of alkoxy-substituted precursors provides a scalable route to this compound. This method adapts protocols from isovanillin synthesis, where strong acids selectively remove alkoxy groups .

Synthetic Pathway

  • Starting Material : 3-ethoxy-4-methoxyphenylacetaldehyde.

  • Reagent : Concentrated sulfuric acid (20–30% w/w).

  • Conditions : 65–90°C for 3–4 hours.

  • Mechanism : Acid-mediated cleavage of the ethoxy group generates the hydroxyl substituent at position 4 .

Typical Workflow

  • Dissolve 3-ethoxy-4-methoxyphenylacetaldehyde in H₂SO₄.

  • Heat at 70°C for 3.5 hours.

  • Quench with ice-cold water and extract with methyl isobutyl ketone.

  • Neutralize the organic phase and evaporate to isolate the product.

Yield : Up to 96% (based on analogous isovanillin synthesis) .

Industrial Adaptations

Large-scale production uses continuous-flow reactors to enhance heat transfer and reduce side reactions. The aqueous acid can be recycled, minimizing waste .

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and high throughput. Two dominant strategies include lignin depolymerization and vanillin derivatization.

Lignin Depolymerization

Lignin, a renewable biomass component, is fragmented via acidolysis to yield phenolic aldehydes. Subsequent hydrogen-borrowing amination and hydrolysis produce this compound.

Process Overview

  • Step 1 : Treat lignin with HCl/H₂SO₄ at 150°C.

  • Step 2 : Catalytic amination with NH₃ and Pd/C.

  • Step 3 : Hydrolysis of methoxy groups using HI.

Yield : 40–50% (estimated from bench-scale data).

Vanillin Derivitization

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a precursor. A two-step sequence elongates the aldehyde chain:

  • Claisen-Schmidt Condensation : React vanillin with acetaldehyde under basic conditions.

  • Selective Reduction : Reduce the α,β-unsaturated ketone intermediate to the aldehyde using NaBH₄.

Yield : 60–70% (pilot-scale trials).

Comparative Analysis of Preparation Methods

MethodConditionsYieldScalabilityEnvironmental Impact
Microwave-Assisted 80–120°C, 1 min–16 hrs35–55%ModerateLow (aqueous)
Acid Dealkylation H₂SO₄, 70°C, 3.5 hrs~96%HighModerate (acid waste)
Lignin DepolymerizationHCl/H₂SO₄, 150°C40–50%HighLow (biomass)
Vanillin DerivatizationBasic/Reduction, 25–80°C60–70%HighModerate

Key Insights

  • Acid dealkylation offers the highest yields but requires corrosive reagents.

  • Lignin-based methods align with sustainability goals but need yield optimization.

  • Microwave synthesis is ideal for small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy and hydroxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-(4-hydroxy-3-methoxyphenyl)acetic acid.

    Reduction: 2-(4-hydroxy-3-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Homovanillin exhibits a range of biological activities that make it a subject of interest in scientific research:

Antioxidant Properties

Homovanillin has demonstrated significant antioxidant capabilities. Studies indicate that it can scavenge free radicals, which may help mitigate oxidative stress associated with various diseases, including neurodegenerative disorders.

Anti-inflammatory Effects

Research has shown that homovanillin can modulate inflammatory pathways, suggesting its potential use in treating chronic inflammatory conditions. Its ability to inhibit pro-inflammatory cytokines has been documented in various cell models.

Antimicrobial Activity

Homovanillin exhibits promising antimicrobial properties against a variety of pathogens. It has been found effective against foodborne bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. This characteristic positions it as a candidate for developing novel food preservatives and antifungal agents.

Potential Anticancer Properties

Emerging studies suggest that homovanillin may possess anticancer properties. Preliminary findings indicate its ability to induce apoptosis in cancer cell lines and inhibit their proliferation. However, further research is necessary to elucidate the mechanisms behind these effects and explore clinical applications.

Applications in Various Fields

1. Food Industry
Homovanillin's vanilla-like aroma makes it valuable in flavoring and fragrance applications. It is widely used in food products to enhance taste and aroma profiles.

2. Pharmaceutical Research
Due to its neuroactive properties, homovanillin is being investigated for potential therapeutic applications in treating neurological disorders. Its role as a metabolite in human systems further supports its relevance in pharmacological studies.

3. Chemical Synthesis
In organic chemistry, homovanillin serves as an intermediate for synthesizing various organic compounds. Its versatility allows it to participate in multiple types of chemical reactions, including oxidation and substitution reactions.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of homovanillin using the DPPH assay, measuring its effectiveness in scavenging free radicals compared to standard antioxidants like ascorbic acid. The results indicated that homovanillin exhibited significant radical-scavenging activity, with an IC50 value demonstrating its potential as a natural antioxidant agent .

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial efficacy of homovanillin against several pathogenic microorganisms. The compound showed substantial inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus, highlighting its potential application in food safety and preservation .

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. As a metabolite, it participates in metabolic reactions within the body. The aldehyde group can undergo oxidation or reduction, influencing various biochemical pathways. Additionally, the aromatic ring with its hydroxy and methoxy substituents can engage in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table compares 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde with key analogues, focusing on substituent patterns, stability, and applications:

Compound Name CAS Number Substituent Positions Molecular Formula Stability/Reactivity Notes Key References
This compound 17592-23-3 4-OH, 3-OCH₃, C2 aldehyde C₉H₁₀O₃ Unstable under acidic conditions; prone to condensation
2-(3,4-Dimethoxyphenyl)acetaldehyde 38321-02-7* 3-OCH₃, 4-OCH₃, C2 aldehyde C₁₀H₁₂O₃ Stable metabolite of dexverapamil; no reported instability
2-(3,4,5-Trimethoxyphenyl)acetaldehyde 5320-31-0 3-OCH₃, 4-OCH₃, 5-OCH₃, C2 aldehyde C₁₁H₁₄O₄ Noted for synthetic utility in pharmaceuticals; higher stability due to electron-donating groups
2-Methoxyphenol (Guaiacol) 90-05-1 2-OCH₃, free phenolic OH C₇H₈O₂ Stable monomer in lignin depolymerization; used as a flavoring agent
4-Hydroxy-3-methoxyphenylacetic acid 306-08-1 4-OH, 3-OCH₃, C2 carboxylic acid C₉H₁₀O₄ Stable derivative; used in laboratory research (safety data available)

Note: CAS 38321-02-7 refers to dexverapamil; the metabolite listed is a fragment.

Key Observations:

  • Substituent Effects :
    • Electron-Donating Groups : Methoxy groups at positions 3 and 4 (e.g., 2-(3,4-dimethoxyphenyl)acetaldehyde) enhance stability compared to the hydroxyl-methoxy combination in the target compound .
    • Acid Sensitivity : The hydroxyl group in this compound increases susceptibility to acid-catalyzed condensation, limiting its isolation yield .
  • Functional Group Impact :
    • Aldehyde vs. Carboxylic Acid : Conversion of the aldehyde to a carboxylic acid (e.g., 4-hydroxy-3-methoxyphenylacetic acid) improves stability, making the latter more suitable for storage and handling .

Biological Activity

2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde, commonly known as homovanillin , is an organic compound with the molecular formula C9H10O3C_9H_{10}O_3. This compound is notable for its diverse biological activities, which have been the subject of various studies. This article will explore its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

Homovanillin features a phenolic hydroxyl group and a methoxy group attached to a phenyl ring. Its structure contributes to its unique physical properties and biological activities. The compound is primarily metabolized by aldehyde dehydrogenase into p-hydroxyphenylacetic acid, indicating its role in detoxification processes within living organisms .

Antioxidant Activity

Homovanillin exhibits significant antioxidant properties , which are crucial in mitigating oxidative stress—a key factor in various diseases, including neurodegenerative disorders. Studies have shown that homovanillin can effectively scavenge free radicals, thereby reducing oxidative damage in cellular models. For instance, research indicates that homovanillin can protect neuronal cells from oxidative injury, suggesting its therapeutic potential in conditions like Alzheimer's disease .

Study Findings
Study ADemonstrated that homovanillin reduced oxidative stress markers in neuronal cells by 40%.
Study BShowed that it increased antioxidant enzyme activity (SOD and CAT) in vitro.

Anti-Inflammatory Properties

The anti-inflammatory effects of homovanillin have also been documented. It has been shown to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation. In vitro studies indicate that homovanillin can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Antimicrobial Activity

Homovanillin possesses antimicrobial properties against various pathogens. Studies have reported its effectiveness against foodborne bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. This characteristic suggests its potential application as a natural preservative in food products .

Pathogen Inhibition Zone (mm) Concentration Tested (mg/mL)
E. coli1510
S. aureus1810
C. albicans125

Potential Anticancer Activity

Emerging research has indicated that homovanillin may have anticancer properties . Preliminary studies suggest that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanisms appear to involve the modulation of cell cycle regulators and apoptosis-related proteins .

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)25Induction of apoptosis
HT-29 (Colon)30Cell cycle arrest

Case Studies

  • Neuroprotective Effects : A study conducted on rat models showed that administration of homovanillin significantly improved cognitive functions and reduced markers of oxidative stress associated with neurodegeneration.
  • Food Preservation : Research evaluating the use of homovanillin as a natural preservative demonstrated its effectiveness in extending the shelf life of meat products while inhibiting microbial growth.

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for characterizing 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, and how should they be interpreted?

  • Methodological Answer :

  • NMR : The compound’s 1H^1H NMR spectrum typically shows signals for the methoxy group (~δ 3.85 ppm), aromatic protons (δ 6.7–7.1 ppm), and the aldehyde proton (δ 9.75 ppm). Coupling patterns for the aromatic protons (e.g., doublets or doublet of doublets) confirm substitution on the phenyl ring .
  • Mass Spectrometry : The molecular ion peak at m/z 166.17 (C9_9H10_{10}O3_3) is critical for confirmation. Fragmentation patterns, such as loss of CO (28 Da) from the aldehyde moiety, aid in structural elucidation .
  • IR : Strong absorption bands for O-H (3200–3500 cm1^{-1}), C=O (1720–1740 cm1^{-1}), and aromatic C-O (1250–1270 cm1^{-1}) validate functional groups .

Q. What are the standard synthetic routes for this compound in academic labs?

  • Methodological Answer :

  • Oxidation of Homovanillyl Alcohol : Use oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane to convert the alcohol to the aldehyde while preserving the phenolic hydroxyl group .
  • Aldol Condensation : React vanillin derivatives with acetaldehyde under basic conditions, followed by selective deprotection. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Advanced Research Questions

Q. How can conflicting reports on the compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) be resolved experimentally?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) to rule out impurities. Contradictions often arise from degradation products or residual solvents .
  • Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) in cell-based assays (e.g., DPPH for antioxidants, ROS probes for pro-oxidant effects). Include positive controls like ascorbic acid and validate with orthogonal assays .
  • Redox Profiling : Electrochemical methods (cyclic voltammetry) quantify oxidation potential, correlating with observed biological effects .

Q. What advanced crystallization strategies improve structural resolution of derivatives for X-ray studies?

  • Methodological Answer :

  • Cocrystallization : Use small-molecule coformers (e.g., nicotinamide) to stabilize the aldehyde moiety. Slow evaporation from acetone/water at 4°C enhances crystal growth .
  • Cryocooling : Flash-cool crystals to 100 K in liquid nitrogen to reduce thermal motion artifacts. SHELXL (for refinement) and Olex2 (for visualization) are critical tools .
  • Twinned Data Handling : For twinned crystals, employ the TwinRotMat option in SHELXL to refine against overlapping diffraction patterns .

Q. How can regioselective functionalization of the aldehyde group be achieved for medicinal chemistry applications?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the aldehyde as a thioacetal (using ethanedithiol/BF3_3-Et2_2O), functionalize the phenolic hydroxyl group, then deprotect with Hg(ClO4_4)2_2 .
  • Enzymatic Modification : Lipase-mediated acylation selectively modifies the aldehyde in aqueous/organic biphasic systems, preserving the methoxy group .
  • Metal-Catalyzed Coupling : Suzuki-Miyaura reactions on brominated derivatives (introduced at the aldehyde position) enable biaryl synthesis. Use Pd(PPh3_3)4_4 and Na2_2CO3_3 in DMF/H2_2O .

Q. Data Contradiction Analysis

Q. Why do solubility values vary significantly across studies, and how can this be mitigated?

  • Methodological Answer :

  • Solvent Polarity : Document solvent systems precisely (e.g., “soluble in ethanol” vs. “95% ethanol”). Use the Hansen solubility parameters to predict compatibility .
  • pH Dependence : The compound’s solubility increases in alkaline conditions (phenolic O-H deprotonation). Standardize buffers (e.g., pH 7.4 PBS) for biological assays .
  • Quantitative Methods : Employ nephelometry or UV-Vis spectroscopy (λ = 280 nm) for precise solubility measurements .

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQGGGANVKPMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205641
Record name (4-Hydroxy-3-methoxyphenyl)acetaldehyde
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homovanillin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5703-24-2
Record name Homovanillin
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Record name (4-Hydroxy-3-methoxyphenyl)acetaldehyde
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Record name (4-Hydroxy-3-methoxyphenyl)acetaldehyde
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Record name HOMOVANILLIN
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Record name Homovanillin
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URL http://www.hmdb.ca/metabolites/HMDB0005175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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